molecular formula C12H8ClNO3 B6390408 3-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid CAS No. 1261935-30-1

3-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6390408
CAS No.: 1261935-30-1
M. Wt: 249.65 g/mol
InChI Key: ORRINRJRSCQJIH-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2-chloro-5-hydroxyphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.

Scientific Research Applications

3-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a biological response. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxyphenyl)pyridine-4-carboxylic acid: Similar structure but with a different substitution pattern.

    3-(2-Hydroxyphenyl)pyridine-4-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    3-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical properties.

Uniqueness

3-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2-chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO3/c13-11-2-1-7(15)5-9(11)10-6-14-4-3-8(10)12(16)17/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRINRJRSCQJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(C=CN=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10687689
Record name 3-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-30-1
Record name 3-(2-Chloro-5-hydroxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10687689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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